molecular formula C9H6BrF3N4OS B4335734 N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4335734
M. Wt: 355.14 g/mol
InChI Key: YVWOFGVKPYGTOJ-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a complex organic compound featuring a bromo-thiazole moiety and a trifluoromethyl-pyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyrazole cores. The bromo-thiazole moiety can be synthesized through the reaction of 2-aminothiazole with bromine in the presence of a suitable catalyst. The trifluoromethyl-pyrazole group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium azide or potassium fluoride.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. The bromo-thiazole moiety can bind to enzymes or receptors, while the trifluoromethyl group enhances the compound's stability and bioactivity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-(5-methyl-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

  • N-(4-(5-nitro-2-furyl)-1,3-thiazol-2-yl)benzamide

  • tert-butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate

Uniqueness: N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of bromo-thiazole and trifluoromethyl-pyrazole groups. This combination provides enhanced chemical stability and biological activity compared to similar compounds.

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Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N4OS/c1-17-5(9(11,12)13)2-4(16-17)7(18)15-8-14-3-6(10)19-8/h2-3H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWOFGVKPYGTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=NC=C(S2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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